molecular formula C16H13N3O4S B2541924 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide CAS No. 1286719-30-9

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide

Cat. No.: B2541924
CAS No.: 1286719-30-9
M. Wt: 343.36
InChI Key: YQZOCEIGKVRTKF-UHFFFAOYSA-N
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Description

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions One possible synthetic route could start with the preparation of the furan-2-carboxylic acid derivative, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Scientific Research Applications

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-carboxamido)-N-phenyl oxazole-4-carboxamide: Lacks the methylthio group.

    2-(thiophene-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both furan and oxazole rings, along with the methylthio group, makes 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide unique. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(2-methylsulfanylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-24-13-7-3-2-5-10(13)17-14(20)11-9-23-16(18-11)19-15(21)12-6-4-8-22-12/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZOCEIGKVRTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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